molecular formula C7H10FNO3 B12879590 Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate

Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate

Cat. No.: B12879590
M. Wt: 175.16 g/mol
InChI Key: ARGVGRLIZZVZOZ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a fluorine atom and a carbonyl group in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate typically involves the reaction of ethyl 2-fluoropyrrolidine-1-carboxylate with an oxidizing agent to introduce the carbonyl group at the 5-position. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is essential to optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Highly oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The carbonyl group can participate in nucleophilic addition reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-oxopyrrolidine-2-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Ethyl 2-oxopyrrolidine-4-carboxylate: Has the carbonyl group at a different position, affecting its reactivity and applications.

    Ethyl 5-oxopyrrolidine-3-carboxylate: Another positional isomer with distinct properties.

The presence of the fluorine atom in this compound makes it unique, as it can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets.

Properties

Molecular Formula

C7H10FNO3

Molecular Weight

175.16 g/mol

IUPAC Name

ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C7H10FNO3/c1-2-12-7(11)9-5(8)3-4-6(9)10/h5H,2-4H2,1H3

InChI Key

ARGVGRLIZZVZOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(CCC1=O)F

Origin of Product

United States

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